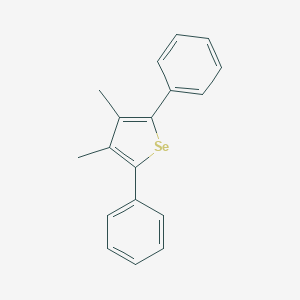

3,4-Dimethyl-2,5-diphenylselenophene

Beschreibung

Eigenschaften

Molekularformel |

C18H16Se |

|---|---|

Molekulargewicht |

311.3g/mol |

IUPAC-Name |

3,4-dimethyl-2,5-diphenylselenophene |

InChI |

InChI=1S/C18H16Se/c1-13-14(2)18(16-11-7-4-8-12-16)19-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |

InChI-Schlüssel |

WAOSEAWODFAMDV-UHFFFAOYSA-N |

SMILES |

CC1=C([Se]C(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=C([Se]C(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3,4-Dimethyl-2,5-diphenylselenophene, offering precise information about the hydrogen, carbon, and selenium atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis and Vicinal Spin-Spin Coupling Constants (e.g., ⁷⁷Se-¹H)

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, two main groups of proton signals are expected: those from the methyl groups and those from the two phenyl rings.

Methyl Protons (CH₃): The protons of the two methyl groups at the 3 and 4 positions of the selenophene (B38918) ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, sharp singlet in the upfield region of the spectrum, typically around 2.4–2.7 ppm, which is characteristic of methyl groups attached to an aromatic ring. openstax.org

Phenyl Protons (C₆H₅): The protons on the two phenyl rings at the 2 and 5 positions will produce signals in the aromatic region, generally between 7.0 and 8.0 ppm. wiley-vch.delibretexts.org The exact chemical shifts and multiplicity (e.g., multiplets) would depend on the specific magnetic environments and coupling between adjacent protons on the phenyl rings.

An interesting feature in the ¹H NMR spectrum of organoselenium compounds is the presence of satellite peaks arising from coupling between protons and the NMR-active ⁷⁷Se isotope (natural abundance of 7.63%). huji.ac.il While the main peaks represent molecules with non-active selenium isotopes, these satellites provide valuable structural information. The magnitude of the vicinal coupling constant (³J⁷⁷Se-¹H), which describes the interaction between the selenium atom and protons three bonds away (such as the ortho-protons of the phenyl rings), can be observed. These coupling constants are typically in the range of 10-12 Hz for related structures. huji.ac.il

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Methyl (CH₃) | 2.4 - 2.7 | Singlet (s) |

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of this compound, the number of signals is less than the total number of carbon atoms.

Expected signals include:

Methyl Carbons: A single signal in the aliphatic region (typically 20-30 ppm) for the two equivalent methyl carbons. libretexts.org

Selenophene Ring Carbons: Two distinct signals are expected for the carbons of the selenophene ring. The substituted carbons (C2/C5 and C3/C4) are in different environments. Based on data for similar substituted selenophenes, these would likely appear in the 125-155 ppm range. wiley-vch.deoregonstate.edu

Phenyl Ring Carbons: The phenyl rings would show four distinct signals: one for the ipso-carbon (the carbon attached to the selenophene ring), and three others for the ortho, meta, and para carbons. These signals typically fall within the 125-140 ppm range. libretexts.orgdocbrown.info

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 20 - 30 |

| Phenyl (C₆H₅) | 125 - 140 |

| Selenophene (C₄Se) | 125 - 155 |

Selenium-77 (⁷⁷Se) NMR Spectroscopy for Heteroatom Environment Assessment

⁷⁷Se NMR spectroscopy is a powerful and direct probe of the selenium atom's chemical environment. nih.gov This technique is characterized by a very wide chemical shift range, making it highly sensitive to subtle structural and electronic changes. huji.ac.il For selenophenes, the ⁷⁷Se chemical shift is a distinctive 'fingerprint' of the heterocyclic system. acs.org The chemical shift for selenophenes typically falls within a specific region of the broad ⁷⁷Se NMR scale. organicchemistrydata.org For this compound, the substitution pattern with two phenyl and two methyl groups on the selenophene ring would influence the electron density at the selenium atom, resulting in a characteristic chemical shift that confirms the integrity of the selenophene ring structure. nih.govnih.gov Theoretical and experimental studies on related compounds show that these shifts can be correlated with the electronic properties and structure of the molecule. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components. okstate.edu

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretching vibrations from the methyl groups would appear in the 2960-2850 cm⁻¹ range. libretexts.org

C=C Stretching: Aromatic C=C stretching vibrations within the phenyl and selenophene rings are expected to produce several bands in the 1600-1450 cm⁻¹ region. researchgate.netdocbrown.info

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl rings can provide information on the substitution pattern and typically appear in the 900-675 cm⁻¹ range. vscht.cz

The absence of absorptions for other functional groups (like O-H or C=O) would confirm the purity of the compound. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Raman Spectroscopy for Investigations of π-Conjugation Lengths and Molecular Vibrations

Raman spectroscopy is particularly well-suited for studying the π-conjugated systems present in this compound. mdpi.com The technique is highly sensitive to the vibrations of the C=C bonds that form the backbone of the conjugated system, which includes the selenophene and phenyl rings. researchgate.netresearchgate.net

The Raman spectrum is expected to be dominated by a strong band associated with the symmetric C=C stretching mode along the conjugated backbone, often referred to as the effective conjugation coordinate. researchgate.net The frequency of this band is sensitive to the extent of π-electron delocalization; a longer effective conjugation length typically results in a lower vibrational frequency. acs.orgrsc.org In this compound, the π-conjugation extends from one phenyl ring, through the selenophene core, to the other phenyl ring. nih.gov The position and intensity of the key Raman bands, particularly in the 1300-1600 cm⁻¹ region, can be compared with those of simpler oligoselenophenes to assess the degree of electronic communication across the molecule. researchgate.netresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, provides critical information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Analysis of Electronic Transitions and Vibronic Fine Structure

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For conjugated systems like 2,5-diarylselenophenes, these spectra are typically characterized by intense absorptions in the ultraviolet and sometimes visible regions, corresponding to π → π* transitions.

While a specific UV-Vis spectrum for this compound is not available, the study of 2,5-diphenylthiophene, a closely related sulfur analog, shows a strong absorption band around 320 nm. It is expected that 2,5-diphenylselenophene (B186524) would exhibit a similar absorption profile, likely with a slight bathochromic (red) shift due to the heavier selenium atom influencing the energy levels of the molecular orbitals. The introduction of methyl groups at the 3 and 4 positions in this compound is predicted to cause a further small red shift due to their electron-donating inductive effects.

In high-resolution spectra of such rigid aromatic molecules, vibronic fine structure, which results from the coupling of electronic transitions with vibrational modes, can sometimes be observed. These fine structures provide information about the vibrational energy levels of the excited electronic state.

Table 1: Expected UV-Vis Absorption Characteristics

| Compound | Expected λmax (nm) | Transition Type | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| 2,5-Diphenylselenophene | ~320-340 | π → π* | High |

Luminescence Spectroscopy: Fluorescence Quantum Yield and Emission Characteristics

Luminescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state. Many 2,5-diarylselenophenes are known to be fluorescent. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies.

Specific fluorescence data for this compound is not documented. However, studies on other 2,5-diarylselenophenes indicate that they can exhibit significant fluorescence. The emission wavelength is typically red-shifted with respect to the absorption wavelength (a phenomenon known as Stokes shift). The quantum yield can be influenced by the nature of the aryl substituents and the solvent environment. For instance, increasing solvent polarity can sometimes lead to a decrease in fluorescence quantum yield due to the stabilization of non-emissive charge transfer states.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a compound with high precision, which in turn enables the unambiguous determination of its elemental formula. For this compound (C20H18Se), the expected monoisotopic mass would be a key identifier.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2,5-diarylselenophenes, fragmentation is likely to involve the cleavage of the bonds connecting the phenyl groups to the selenophene core, leading to characteristic fragment ions. The stability of the selenophene ring would likely result in the observation of the intact selenophene radical cation or related fragments. The presence of the methyl groups in this compound would also influence the fragmentation, potentially leading to the loss of methyl radicals.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M]+• | Molecular ion of this compound |

| [M-CH3]+ | Loss of a methyl group |

| [M-C6H5]+ | Loss of a phenyl group |

| [C14H13Se]+ | Fragment corresponding to the loss of a phenyl group |

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Although a crystal structure for this compound has not been reported, the crystal structure of the parent compound, 2,5-diphenylselenophene, has been determined. This provides a robust model for understanding the molecular geometry of its derivatives.

In the solid state, 2,5-diphenylselenophene is a planar molecule. The selenophene ring is essentially flat, and the two phenyl rings are twisted relative to the central selenophene ring. This twisting is a common feature in such biaryl systems, arising from a balance between conjugative effects that favor planarity and steric hindrance between the ortho-hydrogens of the phenyl rings and the selenophene ring.

For this compound, it is anticipated that the core selenophene ring will remain planar. The introduction of the methyl groups at the 3 and 4 positions would likely increase the steric hindrance with the adjacent phenyl rings, potentially leading to a larger dihedral angle between the phenyl and selenophene rings compared to the unsubstituted parent compound. The crystal packing would be influenced by weak intermolecular interactions such as C-H···π and π-π stacking interactions.

Table 3: Crystallographic Data for 2,5-Diphenylselenophene

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.863(2) |

| b (Å) | 7.633(3) |

| c (Å) | 29.533(12) |

Powder X-ray Diffraction for Bulk Crystalline Structure

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing the bulk crystalline nature of solid materials. libretexts.orgwikipedia.org In this method, a powdered sample is irradiated with monochromatic X-rays, and the resulting diffraction pattern of intensity versus the scattering angle (2θ) is recorded. libretexts.org This pattern serves as a unique fingerprint for a crystalline solid, revealing information about its crystal structure, phase purity, and degree of crystallinity. libretexts.orgwikipedia.org

For a compound like this compound, which is expected to be a crystalline solid at room temperature, PXRD would be instrumental in confirming its long-range atomic order. The diffraction peaks in the PXRD pattern arise from the constructive interference of X-rays scattered by the periodically arranged atoms within the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ). libretexts.org The positions and intensities of these peaks are directly related to the dimensions of the unit cell and the arrangement of atoms within it.

A hypothetical PXRD analysis of a pure, crystalline sample of this compound would yield a diffraction pattern with distinct peaks at specific 2θ angles. The following table illustrates a hypothetical set of diffraction peaks, which would be used to identify the crystalline phase and determine its lattice parameters.

Table 1: Hypothetical Powder X-ray Diffraction Peaks for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 85 |

| 12.2 | 7.25 | 100 |

| 17.0 | 5.21 | 60 |

| 20.5 | 4.33 | 75 |

| 24.8 | 3.59 | 90 |

Surface-Sensitive Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide invaluable information about the elemental composition and the chemical environment of the constituent atoms, particularly selenium, on the sample surface. The binding energies of the core-level electrons are sensitive to the local chemical environment, including the oxidation state and the nature of the neighboring atoms.

While specific XPS data for this compound is not available, data from related organoselenium compounds can provide an estimate of the expected binding energies. For instance, studies on selenophene adsorbed on metal surfaces have reported the binding energy for the Se 3d core level. researchgate.net In one such study, the Se 3d peak was observed at approximately 54 eV. researchgate.net The C 1s signal for the phenyl and methyl groups would be expected in the typical range for carbon in organic compounds, generally around 284-285 eV, with potential small shifts due to the different chemical environments of the aromatic and aliphatic carbons.

The high-resolution XPS spectrum of the Se 3d region for this compound would be of particular interest. The position and shape of this peak would confirm the presence of selenium and its oxidation state. In this compound, selenium is in a -2 oxidation state, and the binding energy would reflect this. Any surface oxidation would be readily apparent as additional peaks or shoulders at higher binding energies, corresponding to oxidized selenium species (e.g., selenoxides or selenones).

The following table provides a summary of the expected core-level binding energies for the elements in this compound based on typical values for organic compounds and data from related selenophene studies.

Table 2: Expected Core-Level Binding Energies from XPS for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Selenium | Se 3d | ~54 - 55 | Selenophene ring |

| Carbon | C 1s | ~284.8 | Phenyl and methyl groups |

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific theoretical and computational investigations focused exclusively on the chemical compound This compound . While research exists for broader categories of selenophene derivatives and related organoselenium compounds, detailed studies concerning the mechanistic elucidation of synthetic transformations and the computational analysis of intermolecular interactions and solid-state packing for this particular molecule are not available in the public domain.

The stringent requirement to focus solely on "this compound" and to provide detailed, research-backed findings prevents the generation of the requested article. Creating content on the specified topics without direct scientific evidence would involve speculation and extrapolation from potentially dissimilar molecules, thereby failing to meet the standards of scientific accuracy and specificity demanded by the user's instructions.

Therefore, the sections on "Mechanistic Elucidation of Synthetic Transformations via Computational Modeling" and "Computational Analysis of Intermolecular Interactions and Solid-State Packing" cannot be developed as outlined due to the lack of dedicated research and corresponding data for this compound. Further research would be required to be published on this specific compound before a scientifically rigorous article could be written.

Applications and Future Research Directions

Potential Applications in Materials Science

Substituted selenophenes are promising candidates for use in organic electronic devices. The extended π-conjugation provided by the phenyl groups, combined with the electron-rich nature of the dimethyl-substituted selenophene (B38918) core, suggests that 3,4-Dimethyl-2,5-diphenylselenophene could serve as a building block for larger conjugated polymers or as a component in small-molecule organic semiconductors. Such materials are of interest for applications in OFETs and as host materials or dopants in OLEDs. acs.org

Many polyaromatic heterocyclic compounds exhibit fluorescence. It is plausible that this compound would be luminescent in solution and in the solid state. Its emission properties could be sensitive to its environment, opening up possibilities for its use in chemical sensors, for example, for detecting metal ions or nitroaromatic compounds through fluorescence quenching mechanisms.

Utility as a Building Block in Organic Synthesis

While the selenophene ring itself is fully substituted, the phenyl rings can be functionalized, for example, through halogenation (bromination or iodination). The resulting haloaryl derivatives could then serve as substrates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the synthesis of even larger and more complex molecular structures. nih.gov This would enable the construction of dendrimers or polymers with a central selenophene core.

The selenophene unit could act as a diene or dienophile in cycloaddition reactions under specific conditions, providing a pathway to complex, fused heterocyclic systems. Furthermore, the reactivity of the selenium atom itself, such as its ability to undergo oxidative addition with metal complexes, could be exploited to build novel organometallic structures.

Future Outlook and Unexplored Research Avenues

The field of substituted selenophenes remains rich with possibilities. For this compound, a key future direction would be its definitive synthesis and full experimental characterization. Following this, a systematic investigation of its photophysical properties (absorption, fluorescence quantum yield, lifetime) would be crucial to assess its potential in optoelectronics. Exploring its polymerization by functionalizing the phenyl rings would be a logical next step toward new functional materials. Additionally, investigating the biological activity of this and related compounds could open doors to applications in medicinal chemistry, an area where organoselenium compounds have shown considerable promise.

Structure Property Relationships: Influence of Substituents on Electronic and Optoelectronic Characteristics

Impact of Alkyl (Methyl) and Aryl (Phenyl) Substituents on Aromaticity and Electron Delocalization

The aromaticity of the selenophene (B38918) ring is a key determinant of its electronic behavior. Aromaticity is influenced by the degree of π-electron delocalization within the five-membered ring. Substituents can either enhance or diminish this aromatic character through a combination of electronic and steric effects.

The aromaticity of five-membered heterocycles like selenophene is a subject of ongoing discussion, with various studies suggesting an aromaticity order of thiophene (B33073) > selenophene > furan. researchgate.net Selenophene's aromatic character arises from the participation of the selenium atom's lone pair electrons in the π-conjugated system. researchgate.net However, the larger size and more diffuse nature of selenium's valence orbitals compared to sulfur can lead to less effective π-orbital overlap, resulting in a slightly lower aromaticity than thiophene. rsc.orgrsc.org

The introduction of substituents significantly alters this landscape. In 3,4-Dimethyl-2,5-diphenylselenophene, the selenophene core is adorned with both electron-donating methyl groups and conjugating phenyl groups.

Unsubstituted Selenophene: This serves as the baseline for comparison. It possesses a moderate level of aromaticity and undergoes electrophilic substitution reactions, indicating a degree of electron delocalization. researchgate.net

2,5-Diphenylselenophene (B186524): The direct attachment of phenyl groups at the 2 and 5 positions extends the π-conjugation of the selenophene ring. This extended conjugation can lead to a more delocalized electronic structure. Studies on related 2,5-diarylselenophenes have shown that these substituents influence the electronic properties, with the synthesis of such compounds being well-established. researchgate.netresearchgate.net

3,4-Dimethylselenophene: The methyl groups at the 3 and 4 positions are electron-donating through an inductive effect. This increases the electron density within the selenophene ring, which can enhance its reactivity in certain electrophilic substitutions. However, the impact on aromaticity itself is more complex, as it primarily affects the electron density rather than the fundamental π-orbital overlap.

By combining both methyl and phenyl substituents, this compound presents a unique case where the electron-donating nature of the methyl groups and the extended conjugation from the phenyl groups coexist. This combination is expected to create a molecule with a rich electronic structure, where the properties are a fine balance of these competing and complementary effects.

The planarity of the selenophene ring and the conformation of its substituents are critical for effective π-orbital overlap and, consequently, for efficient charge transport.

Electronic Effects: The electron-donating methyl groups in this compound increase the electron density on the selenophene ring. The phenyl groups at the 2 and 5 positions can participate in π-conjugation with the selenophene core. This extended conjugation is generally favored when the phenyl rings are coplanar with the selenophene ring, as it allows for maximum orbital overlap.

Steric Effects: The phenyl group is considered a relatively large substituent due to its steric bulk. nih.gov In 2,5-diphenylselenophene, the phenyl groups can experience some steric hindrance with the selenium atom and the adjacent ring protons, which may lead to a slight twisting of the phenyl rings relative to the selenophene plane. In the case of this compound, the presence of the methyl groups at the 3 and 4 positions introduces additional steric crowding. This is particularly true for the interaction between the phenyl groups at the 2 and 5 positions and the methyl groups at the 3 and 4 positions. This increased steric strain can force the phenyl rings to adopt a more twisted conformation, reducing the degree of π-conjugation with the selenophene core. This twisting can, in turn, affect the electronic and optoelectronic properties of the molecule. Studies on other sterically hindered substituted aromatic systems have shown that bulky substituents can significantly impact the equilibrium geometry and conformational flexibility of the ring system.

Therefore, in this compound, there is a delicate interplay between the electronic driving force for planarity to maximize conjugation and the steric hindrance from the bulky substituents that favors a non-planar conformation. The final molecular geometry will be a compromise between these opposing forces.

Correlation Between Molecular Architecture and Electrochemical Behavior

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are direct reflections of its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The oxidation potential of a molecule is related to the energy required to remove an electron from its HOMO, while the reduction potential relates to the energy gained upon adding an electron to its LUMO.

Effect of Methyl Groups: The electron-donating methyl groups in this compound increase the electron density on the selenophene ring, which is expected to raise the energy of the HOMO. A higher HOMO energy level generally leads to a lower oxidation potential, making the molecule easier to oxidize.

Effect of Phenyl Groups: The phenyl groups at the 2 and 5 positions extend the π-conjugation of the selenophene ring. This extended conjugation typically leads to a stabilization of both the HOMO and LUMO, but the effect is often more pronounced on the HOMO, raising its energy. This would also contribute to a lower oxidation potential compared to unsubstituted selenophene. However, the twisting of the phenyl rings due to steric hindrance can reduce this effect.

Comparative Analysis:

Unsubstituted Selenophene: Would be expected to have a higher oxidation potential compared to its substituted counterparts.

2,5-Diphenylselenophene: The extended conjugation from the phenyl groups generally lowers the oxidation potential.

3,4-Dimethylselenophene: The electron-donating methyl groups would lower the oxidation potential.

This compound: The combined effect of both methyl and phenyl groups is expected to result in a significantly lower oxidation potential compared to unsubstituted selenophene, making it more susceptible to oxidation.

The reduction potential is influenced by the energy of the LUMO. The extended π-system provided by the phenyl groups in this compound is expected to lower the LUMO energy, making the molecule easier to reduce compared to selenophene or 3,4-dimethylselenophene.

Table 1: Expected Trends in Electrochemical Potentials

| Compound | Expected HOMO Energy | Expected LUMO Energy | Expected Oxidation Potential | Expected Reduction Potential |

|---|---|---|---|---|

| Selenophene | Lower | Higher | Higher | More Negative |

| 3,4-Dimethylselenophene | Higher | Higher | Lower | More Negative |

| 2,5-Diphenylselenophene | Higher | Lower | Lower | Less Negative |

| This compound | Highest | Lower | Lowest | Less Negative |

The stability of the radical cations and anions formed upon oxidation and reduction, respectively, determines the reversibility of the redox processes. Reversible redox behavior is a crucial characteristic for materials used in applications such as rechargeable batteries and electrochromic devices.

The extended π-conjugation provided by the phenyl groups in this compound can help to delocalize the charge of the resulting radical ions, thereby increasing their stability. This delocalization can lead to more reversible redox processes compared to unsubstituted selenophene. The electron-donating methyl groups also contribute to stabilizing the radical cation formed upon oxidation.

However, the steric hindrance and potential non-planarity of the molecule could introduce some instability in the charged species. Furthermore, the selenium atom itself can be a site of reactivity in the oxidized state. Despite these considerations, the combination of electron-donating and conjugating substituents in this compound is generally expected to lead to relatively stable redox species and reversible electrochemical behavior under appropriate conditions.

Relationship Between Molecular Design and Charge Transport Characteristics

The charge transport properties of organic semiconductors are highly dependent on the molecular packing in the solid state and the electronic coupling between adjacent molecules.

For efficient charge transport, molecules should ideally pack in a way that allows for significant π-π stacking and orbital overlap between neighboring molecules. The planarity of the molecular structure is a key factor in achieving this.

In the case of this compound, the steric hindrance between the methyl and phenyl groups can lead to a twisted conformation, as discussed earlier. This non-planarity can hinder close π-π stacking in the solid state, which may be detrimental to charge transport.

Tuning of Optical Properties through Substituent Engineering

The ability of a molecule to absorb and emit light is fundamental to its use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Chemical modification through the introduction of substituents is a primary strategy for tuning these optical properties.

The optical properties of this compound are dominated by π-π* electronic transitions within its conjugated system. The primary chromophore is the 2,5-diphenylselenophene unit. The absorption spectrum (which determines the color of the material and its light-harvesting range) and the emission spectrum (relevant for OLEDs) can be modulated by the substituents.

The introduction of the two methyl groups at the 3 and 4 positions of the selenophene ring has a predictable electronic effect. Methyl groups are weak electron-donating groups (EDGs) through an inductive effect. This has the following consequences:

Bathochromic Shift: Electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in the absorption and emission maxima (λmax) shifting to longer wavelengths (a "red-shift" or bathochromic shift). Therefore, this compound would be expected to absorb light at a slightly longer wavelength than the unsubstituted 2,5-diphenylselenophene.

Solvatochromism: The response of the absorption and emission spectra to the polarity of the solvent can also be influenced by substituents. Molecules with significant intramolecular charge transfer (ICT) character often exhibit pronounced solvatochromism.

Theoretical chemistry methods, such as time-dependent density functional theory (TD-DFT), are powerful tools for predicting the spectral properties of such molecules and understanding the effect of different substituents.

The expected effect of methyl substitution on the optical properties is summarized in the table below, in comparison to the unsubstituted parent compound and a hypothetical compound with electron-withdrawing groups (EWGs).

| Compound | Substituent Type at 3,4-positions | Expected Effect on HOMO | Expected Effect on λmax |

| 2,5-Diphenylselenophene | None (Hydrogen) | Baseline | Baseline |

| This compound | Electron-Donating (Methyl) | Raises energy | Red-shift (longer wavelength) |

| 3,4-Dinitro-2,5-diphenylselenophene (Hypothetical) | Electron-Withdrawing (Nitro) | Lowers energy | Blue-shift (shorter wavelength) |

Band gap engineering, the targeted tuning of the HOMO-LUMO energy gap, is a cornerstone of designing organic materials for specific electronic applications. researchgate.net The energy gap determines not only the optical absorption range but also the energy levels for charge injection and transport in devices.

For this compound, several factors contribute to its band gap:

The Selenophene Core: Replacing a thiophene core with a selenophene core generally leads to a narrower band gap. This is attributed to the electronic properties of selenium, which result in a lower-lying LUMO level.

Phenyl Substituents: The phenyl groups at the 2 and 5 positions extend the π-conjugation of the selenophene ring, which significantly lowers the band gap compared to an unsubstituted selenophene.

Methyl Substituents: As discussed previously, the electron-donating methyl groups raise the HOMO level, leading to a further, albeit smaller, reduction in the band gap compared to 2,5-diphenylselenophene. This fine-tuning can be critical. For example, in an organic solar cell, the HOMO level of the donor material must be well-aligned with the acceptor material for efficient charge separation.

The ability to modify the band gap through simple substituent changes is a powerful advantage of organic semiconductors. By replacing the methyl groups with stronger electron-donating groups or with electron-withdrawing groups, the band gap of the 2,5-diphenylselenophene scaffold can be systematically engineered to match the requirements of a specific optoelectronic device, whether it be for light emission in the blue, green, or red part of the spectrum, or for harvesting a broader portion of the solar spectrum in a photovoltaic cell.

Advanced Applications in Organic Electronics and Materials Science

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Emitter Materials and Charge Transport Layers

There is no available research literature detailing the use of 3,4-Dimethyl-2,5-diphenylselenophene as either an emitter material or within the charge transport layers of OLEDs or PLEDs. The photoluminescent properties, such as emission color and quantum yield, which are critical for an emitter, have not been reported for this compound. Similarly, its performance as a hole-transport or electron-transport material, including its energy levels (HOMO/LUMO) and charge carrier mobility, remains uncharacterized in the scientific literature.

Luminescence Characteristics and Device Performance Metrics

Due to the absence of studies on its application in OLEDs, there are no data available on the luminescence characteristics or device performance metrics for devices incorporating This compound . Key performance indicators such as external quantum efficiency (EQE), power efficiency, and operational lifetime have not been investigated.

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors

Active Layer Materials for Enhanced Charge Carrier Mobility

No studies have been found that investigate the use of This compound as the active layer material in OFETs. Consequently, its charge carrier mobility, a fundamental parameter for transistor performance, has not been measured. While selenophene-based polymers and small molecules have shown promise for high-mobility OFETs, the specific contribution of the dimethyl and diphenyl substitution pattern in this selenophene (B38918) core is unknown.

Impact of Side-Chain Engineering on Device Performance

The provided outline requests information on the impact of side-chain engineering. However, as there is no baseline data for the performance of This compound in OFETs, the effect of modifying its methyl or phenyl side chains cannot be discussed.

Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)

While the field of OPVs has seen the exploration of various selenophene-containing donor and acceptor materials to improve power conversion efficiencies, there are no specific reports on the use of This compound in organic solar cells. Its suitability as a donor or acceptor material, its absorption spectrum, and its compatibility with other materials in a bulk heterojunction architecture have not been documented.

The inquiry into the advanced applications of This compound reveals a significant gap in the current body of scientific research. While the foundational selenophene structure is of interest to the materials science community, this specific derivative remains an uncharacterized compound in the context of organic electronics. Therefore, it is not possible to provide a detailed, data-driven article on its role in OLEDs, OFETs, and OPVs at this time. Further experimental and theoretical investigation would be required to elucidate the potential of this compound in the specified applications.

Donor-Acceptor Architectures and Power Conversion Efficiency

In the field of organic photovoltaics (OPVs), the design of donor-acceptor (D-A) copolymers is a key strategy to enhance power conversion efficiency (PCE). Selenophene units, including derivatives like this compound, are valuable as electron-rich donor components in these architectures. The replacement of sulfur with selenium in conjugated polymers has been shown to be an effective approach to improve the efficiency of organic solar cells. nih.gov

The larger atomic radius of selenium compared to sulfur makes selenophenes more polarizable and less aromatic than their thiophene (B33073) counterparts. mdpi.com This property leads to a reduction in the lowest unoccupied molecular orbital (LUMO) energy level and a narrower optical bandgap in selenophene-containing materials. nih.govmdpi.com A narrower bandgap allows for the absorption of a broader range of the solar spectrum, thereby increasing the short-circuit current density (Jsc) and, consequently, the PCE of the solar cell.

For instance, a D-A polymer, PSeTPTI, which was created by copolymerizing a TPTI acceptor unit with a selenophene donor unit, showed a high hole mobility of 0.26 cm² V⁻¹ s⁻¹ and a PCE of 6.04% in solar cells. rsc.org In another study, the introduction of multiple selenophene units into a polymerized small molecule acceptor (PSMA), PFY-3Se, resulted in a high PCE of 15.1%, which was a significant improvement over its thiophene-based counterpart. chemistryviews.org The enhanced intermolecular interactions and improved electron mobility contributed to this high efficiency. chemistryviews.org

The table below summarizes the performance of some selenophene-based polymers in organic solar cells.

Table 1: Performance of Selenophene-Based Polymers in Organic Solar Cells

| Polymer | Acceptor | PCE (%) | Reference |

|---|---|---|---|

| PSeTPTI | PC71BM | 6.04 | rsc.org |

| PFY-3Se | PBDB-T | 15.1 | chemistryviews.org |

| SeTIC4Cl | PM6 | 13.32 | acs.org |

Spectral Overlap and Energy Level Alignment for Efficient Charge Generation

Efficient charge generation in organic solar cells is critically dependent on the spectral overlap between the donor and acceptor materials, as well as the proper alignment of their energy levels. nih.gov The energy levels of the highest occupied molecular orbital (HOMO) and LUMO of both the donor and acceptor materials determine the open-circuit voltage (Voc) and the driving force for exciton (B1674681) dissociation. nih.gov

The inclusion of selenophene units in conjugated polymers is a strategic way to tune these energy levels. mdpi.com Selenophene's stronger electron-donating ability compared to thiophene leads to a lower LUMO energy level. mdpi.com This, in turn, reduces the bandgap and allows for enhanced light absorption. nih.govmdpi.com The ability to tune the bandgap by incorporating selenophene helps in achieving a complementary absorption profile between the donor and acceptor, maximizing the harvesting of solar photons.

A study on a series of polymerized acceptors with fused selenophene-containing main chains demonstrated that as the selenium content in the molecule increased, the absorption of the polymer acceptor and the polymer donor became more complementary. mdpi.com This improved spectral overlap contributed to a higher Jsc. Furthermore, the alignment of energy levels at interfaces can be directly measured using techniques like charge modulated electroabsorption spectroscopy (CMEAS), which helps in understanding the sub-bandgap charge generation processes. nih.gov

The table below illustrates the impact of selenophene incorporation on the optical bandgap of a polymer acceptor.

Table 2: Effect of Selenophene on the Optical Bandgap of Polymer Acceptors

| Polymer | Selenium Content | Optical Bandgap (Eg) (eV) | Reference |

|---|---|---|---|

| PFY-0Se | None | - | mdpi.com |

| PFY-3Se | High | 1.449 | mdpi.com |

Electrochromic Devices (ECDs) and Smart Window Technologies

Electrochromic devices (ECDs) are capable of changing their optical properties upon the application of an electrical voltage, making them ideal for applications such as smart windows, which can help in energy savings by controlling solar radiation. taylorfrancis.comrsc.org Conjugated polymers, including those based on selenophene, are excellent materials for ECDs due to their ability to undergo reversible color changes during electrochemical doping and dedoping processes. mdpi.com

The electrochromic performance of a material is characterized by its switching speed, optical contrast (the difference in transmittance between the colored and bleached states), and coloration efficiency. Selenophene-based polymers have been investigated for their electrochromic properties. For example, a polymer based on 1,4-di(selenophen-2-yl) benzene (B151609) (DSB) showed a rapid absorbance change in the near-infrared region with a switching time of 0.6 seconds and a transmittance change of 35%, indicating its suitability as a near-infrared electrochromic material. metu.edu.tr

Copolymers of selenophene with other heterocycles like 3,4-ethylenedioxythiophene (B145204) (EDOT) have also been synthesized to tune the electrochromic properties. metu.edu.tr These copolymers can exhibit multiple colors and have fast switching times. The introduction of different substituents on the selenophene ring, such as in this compound, can further modify the optical and electrochemical properties, allowing for the fine-tuning of the material's performance in smart windows. taylorfrancis.com

The table below provides data on the electrochromic performance of some selenophene-based polymers.

Table 3: Electrochromic Performance of Selenophene-Based Polymers

| Polymer | Switching Time (s) | Transmittance Change (%) | Wavelength (nm) | Reference |

|---|---|---|---|---|

| Poly(DSB) | 0.6 | 35 | 1250 | metu.edu.tr |

| Poly(selenophene-co-EDOT) | 1.8 | 72 | 1299 | metu.edu.tr |

| Poly(DSB-co-EDOT) | 1.75 | 35 | 1251 | metu.edu.tr |

Mixed Ionic/Electronic Conductors (MIECs)

Mixed ionic/electronic conductors (MIECs) are materials that can conduct both ions and electrons, making them highly desirable for applications in next-generation electronic devices and energy storage. nih.govaip.org Polymeric MIECs are particularly attractive due to their tunable structures and mechanical flexibility. nih.govaip.org

Selenophene-containing copolymers have been investigated as MIECs. In one study, copolymers of a thiophene with a triethylene glycol side chain and a dodecyl selenophene were synthesized. nih.govaip.orgresearchgate.netaip.org These copolymers exhibited both lithium-ion conductivity and electronic conductivity. The selenophene-containing copolymer, P3DDS-s-P3(EG3)T, showed a Li-ion conductivity of 8.2 × 10⁻⁶ S/cm and an electronic conductivity of approximately 7 S/cm when doped. nih.govaip.orgresearchgate.netaip.org

The incorporation of heavy atom heterocycles like selenophene has been shown to be a promising strategy for designing new MIECs with enhanced performance. nih.govaip.orgresearchgate.net The development of n-type polymeric MIECs based on selenophene has also been explored, which is crucial for the realization of low-power complementary circuits and biosensors based on organic electrochemical transistors (OECTs). nih.gov

The table below compares the ionic and electronic conductivities of a selenophene-containing copolymer with its thiophene-containing counterpart.

Table 4: Ionic and Electronic Conductivities of Thiophene and Selenophene-Based Copolymers

| Copolymer | Li-ion Conductivity (S/cm) | Electronic Conductivity (S/cm) | Reference |

|---|---|---|---|

| P3DDT-s-P3(EG3)T (Thiophene) | 9.7 × 10⁻⁶ | - | nih.govaip.orgresearchgate.netaip.org |

| P3DDS-s-P3(EG3)T (Selenophene) | 8.2 × 10⁻⁶ | ~7 | nih.govaip.orgresearchgate.netaip.org |

Photosensitizers for Singlet Oxygen Generation and Photoredox Catalysis

Photosensitizers are molecules that can be excited by light and then transfer that energy to other molecules, such as molecular oxygen, to generate reactive oxygen species like singlet oxygen (¹O₂). rsc.org Singlet oxygen is a highly reactive form of oxygen that has applications in photodynamic therapy (PDT) for cancer treatment, as well as in photoredox catalysis for organic synthesis. nih.gov

The efficiency of singlet oxygen generation is related to the quantum yield of intersystem crossing (ISC) from the excited singlet state to the triplet state of the photosensitizer. The "heavy atom effect" is a well-known phenomenon where the presence of a heavy atom, such as selenium, can enhance the rate of ISC due to increased spin-orbit coupling. Therefore, selenophene derivatives, including this compound, have the potential to be efficient photosensitizers.

While specific studies on this compound as a photosensitizer are not widely reported, the general principle of using heavy atoms to promote singlet oxygen generation is well-established. For example, phenazine-based photosensitizers have been developed and their ability to produce singlet oxygen has been investigated. rsc.org The development of caged organic photosensitizers that can be activated on demand to produce singlet oxygen is also an active area of research. nih.gov The exploration of selenophene-containing compounds in this context could lead to the development of novel and efficient photosensitizers for various applications.

Ligand Chemistry and Catalytic Applications

Selenophene (B38918) Derivatives as Ligands in Coordination Chemistry

Selenophene derivatives, including 3,4-Dimethyl-2,5-diphenylselenophene, have emerged as versatile ligands in coordination chemistry. Their ability to coordinate with a variety of transition metals has led to the development of novel metal complexes with diverse applications.

The synthesis of metal-selenophene complexes typically involves the reaction of a selenophene derivative with a suitable metal precursor. While specific synthetic routes for this compound complexes are not extensively detailed in the available literature, general methods for preparing selenophene-metal complexes can be inferred. These often involve the displacement of a weakly coordinating ligand from the metal center by the selenophene.

For instance, the synthesis of palladium complexes can be achieved through the direct reaction of a palladium(II) salt with the selenophene ligand. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy are invaluable for elucidating the structure of the complexes in solution and confirming the coordination of the selenophene to the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal atom.

Infrared (IR) and Raman Spectroscopy: These techniques can provide insights into the vibrational modes of the selenophene ligand and how they are affected by coordination to a metal.

Mass Spectrometry: This is used to determine the molecular weight and fragmentation pattern of the complexes.

While no specific crystal structures for this compound complexes are presently available, the general structural features of selenophene-metal complexes often reveal a planar selenophene ring coordinating to the metal center through the selenium atom.

The selenium heteroatom plays a crucial role in defining the properties of selenophene-based ligands and their coordination behavior. Compared to its lighter sulfur analog, thiophene (B33073), selenophene exhibits distinct electronic characteristics. The larger size and greater polarizability of the selenium atom influence the aromaticity and electron-donating ability of the selenophene ring.

Key aspects of the selenium heteroatom's role include:

Electron Donating Ability: Selenophenes are generally considered to be more electron-rich and better electron donors than thiophenes. This enhanced donor capacity can lead to stronger metal-ligand bonds and influence the electronic properties of the resulting metal complex.

Coordination Modes: The primary mode of coordination for simple selenophenes is through the selenium atom, acting as a soft donor that preferentially binds to softer metal centers. The presence of substituents on the selenophene ring, such as the methyl and phenyl groups in this compound, can influence the steric environment around the selenium atom and potentially lead to different coordination geometries.

Influence on Catalytic Activity: The electronic properties of the selenophene ligand can directly impact the reactivity of the metal center in a catalytic cycle. The electron-donating nature of the selenophene can enhance the electron density at the metal, which may facilitate key steps in catalytic processes such as oxidative addition.

Applications in Transition Metal-Catalyzed Organic Reactions

The unique properties of selenophene-based ligands make them promising candidates for use in transition metal-catalyzed organic reactions. Complexes of this compound are expected to exhibit catalytic activity in a range of transformations.

Metal complexes of selenophenes can serve as pre-catalysts, which are converted into the active catalytic species under the reaction conditions. The selenophene ligand can play a crucial role in stabilizing the active catalyst and modulating its reactivity and selectivity. The steric bulk provided by the phenyl and methyl substituents in this compound can influence the selectivity of the catalytic reaction by controlling the approach of substrates to the metal center.

The enhanced electron-donating ability of the selenophene ring, compared to thiophene, can lead to more active catalysts. This is because a more electron-rich metal center can undergo oxidative addition more readily, which is often the rate-determining step in many cross-coupling reactions.

Selenophene derivatives have been successfully employed as ligands in palladium- and copper-catalyzed reactions for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. These reactions are fundamental in organic synthesis for the construction of complex molecules.

Carbon-Carbon Bond Formation: Selenophene-ligated palladium catalysts have been shown to be effective in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of C-C bonds. For example, a catalyst system based on a selenophene ligand could be used to couple an aryl halide with a boronic acid (Suzuki reaction) to form a biaryl product.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, and the choice of ligand is critical for the success of this reaction. The electron-rich nature of selenophene ligands can be beneficial in promoting the reductive elimination step of the catalytic cycle, leading to the formation of the desired C-N bond.

Carbon-Sulfur Bond Formation: Similarly, selenophene-based catalysts can facilitate the formation of C-S bonds, which are important in the synthesis of pharmaceuticals and materials. These reactions often involve the coupling of an aryl halide with a thiol.

Below is a table summarizing the types of bond-forming reactions where selenophene-based catalysts have shown promise.

| Bond-Forming Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product |

| Carbon-Carbon | ||||

| Suzuki Coupling | Palladium/Selenophene Ligand | Aryl Halide | Arylboronic Acid | Biaryl |

| Heck Coupling | Palladium/Selenophene Ligand | Aryl Halide | Alkene | Substituted Alkene |

| Sonogashira Coupling | Palladium/Copper/Selenophene Ligand | Aryl Halide | Terminal Alkyne | Aryl Alkyne |

| Carbon-Nitrogen | ||||

| Buchwald-Hartwig Amination | Palladium/Selenophene Ligand | Aryl Halide | Amine | Aryl Amine |

| Carbon-Sulfur | ||||

| Thiolation | Copper/Selenophene Ligand | Aryl Halide | Thiol | Aryl Thioether |

While specific catalytic data for this compound is not yet prevalent in the literature, the general success of selenophene derivatives in these transformations highlights the potential of this particular compound as a valuable ligand in catalysis. Further research into the synthesis and catalytic applications of this compound and its metal complexes is warranted to fully explore its capabilities.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for Complex Selenophene (B38918) Architectures

The synthesis of substituted selenophenes often involves multi-step procedures with varying yields. Future research should focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes to 3,4-Dimethyl-2,5-diphenylselenophene and its derivatives. This includes the exploration of novel catalytic systems, one-pot reactions, and the use of greener solvents and reagents to construct the selenophene core with desired substitution patterns. Investigating direct C-H activation/functionalization of simpler selenophene precursors could also provide more streamlined access to complex architectures.

Advanced Understanding and Control of Intermolecular Interactions for Tailored Solid-State Properties

The solid-state packing of organic molecules dictates their bulk properties, which are crucial for applications in materials science. For this compound, a detailed understanding of the intermolecular forces, such as π-π stacking, C-H···π interactions, and potential Se···Se or Se···π interactions, is essential. Future work should involve single-crystal X-ray diffraction studies to determine the precise crystal packing. This experimental data, coupled with computational modeling, will allow for the rational design of derivatives with tailored solid-state properties, such as enhanced charge transport or specific optical characteristics, by modifying the peripheral substituents to control the intermolecular organization.

Exploration of Selenophene-Based Conjugated Systems for Emerging Optoelectronic and Electronic Technologies

Selenophenes are known to be excellent building blocks for organic conjugated materials due to the electron-donating nature of the selenium atom and its ability to lower the bandgap of the resulting materials. Future investigations should focus on incorporating the this compound unit into larger π-conjugated systems, such as oligomers and polymers. The optoelectronic properties of these new materials, including their absorption and emission spectra, energy levels (HOMO and LUMO), and charge carrier mobilities, will need to be thoroughly characterized. Such studies will pave the way for their potential application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synergistic Integration of Computational and Experimental Methodologies for Rational Design and Discovery

A powerful approach to accelerate the discovery of new functional materials involves the close integration of computational modeling and experimental validation. For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties before engaging in potentially complex and time-consuming synthesis. These theoretical predictions can then guide the experimental efforts and help in the interpretation of experimental data. This synergistic approach will enable a more rational design of new selenophene-based materials with optimized properties for specific applications.

Expanding the Scope of Catalytic Applications with Selenophene-Derived Ligands and Systems

Organoselenium compounds have shown promise as ligands in catalysis. The selenium atom in the selenophene ring of this compound could potentially coordinate to metal centers, making it a candidate for a novel ligand scaffold. Future research should explore the synthesis of metal complexes incorporating this selenophene derivative and evaluate their catalytic activity in various organic transformations. The electronic and steric properties imparted by the dimethyl and diphenyl substituents could lead to unique reactivity and selectivity in catalytic cycles.

Q & A

Q. How can researchers optimize the synthesis of 3,4-dimethyl-2,5-diphenylselenophene to improve yield and purity?

Methodological Answer:

- Synthetic Route: Adapt protocols from selenophene analogs, such as cyclization of selenide precursors under controlled temperatures (80–120°C) with catalytic Pd or Cu . For substituent introduction (methyl/phenyl groups), employ Suzuki-Miyaura coupling or radical chain reactions using alkylboronic esters as precursors .

- Purification: Use column chromatography with hexane/ethyl acetate gradients (8:2 ratio) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization: Monitor reaction progress with GC-MS to identify intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of selenium precursor to aryl halide) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Multi-Spectral Analysis:

- NMR: ¹H/¹³C NMR to confirm methyl (δ 2.1–2.3 ppm) and phenyl substituents (δ 7.2–7.5 ppm). Compare with NIST reference data for selenophenes .

- HRMS: Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 368.162 for C22H24O5 analogs) .

- IR: Identify C-Se stretching vibrations (450–550 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Environmental Stability: Conduct accelerated degradation studies under UV light (λ = 365 nm) and oxidative atmospheres (O3, NOx) to simulate long-term storage .

- Thermal Stability: Use TGA-DSC to assess decomposition thresholds (e.g., >200°C for methyl-substituted heterocycles) .

- Solution Stability: Monitor absorbance changes in DMSO or THF over 72 hours via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in synthesizing methyl/phenyl-substituted selenophenes?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for methyl vs. phenyl group addition at C3/C4 positions .

- Kinetic Studies: Use time-resolved NMR to track intermediate formation during cyclization. For example, selenolane intermediates may favor 3,4-substitution due to steric hindrance .

- Cross-Validation: Compare results with thiophene analogs (e.g., 3,4-dimethylthiophene-2,5-dione ) to isolate selenium-specific effects.

Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- Bandgap Estimation: Use TD-DFT to calculate HOMO-LUMO gaps (e.g., ~3.2 eV for selenophenes vs. 3.8 eV for thiophenes ).

- Charge Transport: Simulate hole/electron mobility with Marcus theory, incorporating crystallographic data from X-ray diffraction .

- Validation: Compare computational results with experimental cyclic voltammetry (Eox = +1.1 V vs. Ag/AgCl) .

Q. What experimental strategies resolve contradictions in substituent effects on selenophene reactivity?

Methodological Answer:

- Comparative Studies: Synthesize analogs with varying substituents (e.g., 3,5-dimethylphenol vs. 3,4-dimethoxyphenyl ) and assess reactivity via Hammett plots.

- In Situ Monitoring: Use Raman spectroscopy to track bond polarization during reactions (e.g., C-Se bond cleavage under basic conditions) .

- Meta-Analysis: Review conflicting data on methyl vs. methoxy groups in atmospheric degradation pathways .

Q. How can researchers design degradation studies to identify byproducts of this compound in environmental systems?

Methodological Answer:

- Oxidative Degradation: Expose the compound to hydroxyl radicals (•OH) in aqueous solutions (Fenton’s reagent) and analyze products via LC-QTOF-MS .

- Photolysis: Irradiate thin films (λ = 254 nm) and identify fragments like selenoxides or phenolic derivatives using GC-MS .

- Ecotoxicology: Use Daphnia magna bioassays to correlate degradation products with acute toxicity (LC50 < 10 mg/L suggests high environmental risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.